molecular formula C17H15N3O B2577229 4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile CAS No. 2310154-20-0

4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile

Cat. No.: B2577229
CAS No.: 2310154-20-0
M. Wt: 277.327
InChI Key: DHAHLMVLXMCVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile (CAS 2310154-20-0) is an organic compound with the molecular formula C17H15N3O and a molecular weight of 277.32 g/mol . This compound features a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core, a scaffold identified in scientific patents as a key structural element for allosteric modulators of the M4 muscarinic acetylcholine receptor (mGluR) . As such, its primary research value lies in the field of neuroscience and pharmacology, where it serves as a critical tool for investigating the M4 receptor's role in central nervous system function. Targeting the M4 receptor is a promising therapeutic strategy for various neurological and psychiatric disorders . Preclinical research into compounds with this core structure has indicated potential applications in the treatment of conditions such as schizophrenia, cognitive dysfunction, and other nervous system diseases . The mechanism of action for this class of compounds involves allosteric modulation, whereby the molecule binds to a site on the M4 receptor distinct from the endogenous ligand-binding site, thereby fine-tuning receptor activity . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[3-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c18-10-14-5-3-13(4-6-14)7-8-17(21)20-11-15-2-1-9-19-16(15)12-20/h1-6,9H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAHLMVLXMCVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)CCC3=CC=C(C=C3)C#N)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,4-b]pyridine core, which can be synthesized via cyclization reactions involving appropriate precursors such as pyridine and hydrazine derivatives . The propyl chain with the ketone group can be introduced through alkylation reactions using reagents like propionyl chloride under basic conditions . Finally, the benzonitrile group is attached through a nucleophilic substitution reaction, often using cyanobenzene derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and reaction conditions that minimize by-products and waste. Continuous flow chemistry and automated synthesis platforms could be employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[3,4-b]pyridine moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolo[3,4-b]pyridine ring.

    Reduction: Alcohol derivatives of the original ketone group.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as a crucial building block in organic synthesis. Its unique structure facilitates the exploration of new chemical reactions and methodologies. Researchers have utilized it to synthesize various derivatives that exhibit distinct chemical properties and biological activities. For instance, it can be involved in multi-step synthetic routes that begin with the formation of the pyrrolo[3,4-b]pyridine core through cyclization reactions involving appropriate precursors such as pyridine derivatives.

Biological Research

Enzyme Inhibition and Receptor Modulation
In biological contexts, derivatives of this compound are investigated for their roles as enzyme inhibitors or receptor modulators. The pyrrolo[3,4-b]pyridine core is known to interact with numerous biological targets, making it a valuable scaffold for drug discovery. Studies have shown that compounds with similar structures exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .

Medicinal Applications

Therapeutic Potential
The medicinal applications of 4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile are particularly noteworthy. Research indicates its potential in treating diseases such as cancer and neurological disorders by modulating specific biological pathways. For example, studies have highlighted the efficacy of pyrrolopyrazine derivatives in inhibiting kinases associated with cancer progression .

Industrial Applications

Advanced Materials Development
In industrial settings, this compound is explored for its use in developing advanced materials such as polymers and coatings due to its stability and functional versatility. Its unique functional groups allow for modifications that can enhance material properties for specific applications.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of the compound exhibited significant anticancer properties by targeting specific kinases involved in tumor growth. The results indicated a dose-dependent response in various cancer cell lines.
  • Antiviral Properties : Research into similar pyrrolopyrazine compounds has shown promising antiviral activity against multiple viruses, suggesting that structural modifications could enhance efficacy against viral infections.
  • Material Science Innovations : Recent developments have utilized the compound in creating novel polymeric materials with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[3,4-b]pyridine moiety can bind to active sites of enzymes, inhibiting their activity, or modulate receptor functions by acting as an agonist or antagonist. These interactions can alter cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues in Pharmaceutical Chemistry

  • Pyrrolopyridine Derivatives : Compounds like imatinib (a kinase inhibitor) share the pyrrolopyridine scaffold. Compared to 4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile, imatinib incorporates additional substituents (e.g., methylpiperazine) that enhance target binding but reduce solubility. The benzonitrile group in the target compound may improve pharmacokinetic properties, such as metabolic stability .
  • Benzonitrile-Containing Drugs : Vildagliptin (an antidiabetic agent) uses a benzonitrile group to enhance dipeptidyl peptidase-4 (DPP-4) inhibition. The target compound’s benzonitrile moiety may similarly stabilize interactions with enzymatic targets, though its pyrrolopyridine core could confer distinct selectivity .

Energetic Compounds (Indirect Comparison)

While unrelated to pharmaceuticals, the energetic compound 3,4-bis(4’-nitrofurazan-3’-yl)furoxan (DNTF) from provides a contrast in physicochemical properties:

Property DNTF 4-(3-Oxo-3-(5H-Pyrrolo[...]Benzonitrile (Hypothesized)
Density 1.937 g/cm³ ~1.2–1.4 g/cm³ (typical for pharmaceuticals)
Thermal Stability Decomposition at 253.56°C Likely stable <200°C (based on MCR-synthesized analogs)
Solubility Insoluble in polar solvents Moderate solubility in DMSO/ethanol (benzonitrile group)
Bioactivity N/A (energetic material) Potential kinase inhibition or receptor modulation

Key Research Findings and Implications

  • Thermal and Chemical Stability : Unlike DNTF, which is engineered for explosive applications, the target compound’s stability is likely tailored for biological environments. Its pyrrolopyridine core may confer resistance to enzymatic degradation .
  • Mechanical Sensitivity : DNTF exhibits high friction/impact sensitivity (44–96% at 10 kg, 25 cm) , whereas pharmaceutical compounds prioritize low mechanical reactivity.
  • Compatibility : DNTF shows compatibility with RDX/HMX in explosives , while the target compound may synergize with excipients like polyethylene glycol in drug formulations.

Biological Activity

The compound 4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₆N₄O₂
  • Molecular Weight : 320.3 g/mol
  • CAS Number : 2320576-89-2

The compound features a benzonitrile moiety linked to a pyrrolo[3,4-b]pyridine structure through a propyl chain with a ketone functional group. This unique arrangement allows for diverse interactions with biological targets, making it a valuable scaffold in drug discovery.

Mechanisms of Biological Activity

Research indicates that compounds containing the pyrrolo[3,4-b]pyridine core exhibit significant interactions with various biological pathways:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibitors of CDK2 have shown promise in cancer therapy by inducing apoptosis and altering cell cycle progression .
  • Antitumor Activity : Preliminary studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer). IC50 values in the low nanomolar range suggest potent anti-proliferative properties .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

Table 1: Cytotoxicity of Pyrrolo[3,4-b]pyridine Derivatives

CompoundCell LineIC50 (nM)
Compound 14MCF-745
Compound 15HCT-1166
Compound 14HepG-248
SorafenibMCF-7144
SorafenibHCT-116176

This table illustrates that certain derivatives of pyrrolo[3,4-b]pyridine exhibit significantly lower IC50 values compared to the reference drug sorafenib, indicating enhanced potency against these cancer cell lines .

Pharmacokinetics and Drug-Likeness

In silico studies have assessed the pharmacokinetic properties of this compound. The Boiled Egg model suggests favorable absorption and distribution characteristics, which are critical for drug development. These properties indicate that the compound may have suitable bioavailability and metabolic stability .

Q & A

Q. What synthetic strategies are effective for constructing the pyrrolo[3,4-b]pyridine core in this compound?

The pyrrolo[3,4-b]pyridine scaffold can be synthesized via multicomponent reactions (MCRs) using polyethylene glycol (PEG-400) as a recyclable solvent. For example, condensation of substituted amines, ketones, and nitriles under PEG-400-mediated conditions yields high-purity derivatives (e.g., 80–92% yields) with reduced side reactions . X-ray crystallography and NMR are critical for confirming regioselectivity and stereochemistry .

Q. How can the benzonitrile moiety be introduced into the pyrrolo[3,4-b]pyridine system?

The benzonitrile group is typically incorporated via nucleophilic substitution or Michael addition. For instance, reacting 3-oxo-propionitrile derivatives with activated aryl halides in the presence of K₂CO₃ in DMF at 80°C achieves efficient coupling. Reaction progress should be monitored via LC-MS to optimize stoichiometry and minimize unreacted intermediates .

Q. What analytical techniques are recommended for structural characterization?

  • X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolidine and pyridine rings .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing between axial/equatorial protons in the pyrrolidine ring) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize DPP4 inhibition while reducing off-target effects?

Systematic SAR analysis of the 5-oxopyrrolopyridine series reveals that:

  • Substituent positioning : A 2,4-dichlorophenyl group at position 4 enhances DPP4 binding affinity (IC₅₀ < 10 nM) but may increase hERG liability.
  • Aminomethyl groups : Introducing (S)-configured aminomethyl at position 3 improves metabolic stability (t₁/₂ > 6 hours in human hepatocytes) .
  • Selectivity screening : Counter-screen against homologous proteases (e.g., DPP8/9) using fluorogenic substrates to assess off-target risks .

Q. What computational methods predict metabolic liabilities in this compound?

  • Density Functional Theory (DFT) : Models oxidation hotspots (e.g., benzonitrile α-carbon) and predicts CYP3A4-mediated metabolism.
  • Molecular dynamics (MD) simulations : Assess binding mode stability in DPP4’s catalytic pocket (e.g., interactions with Ser630 and Tyr547) .
  • ADMET predictors : Use tools like ADMET Predictor™ to estimate permeability (e.g., PAMPA logPₑ < -5 suggests poor absorption) .

Q. How do conflicting solubility and permeability data impact formulation design?

  • Contradiction analysis : High logP (>3) predicts poor aqueous solubility but enhances membrane permeability.
  • Mitigation strategies :
  • Salt formation : Use hydrochloride salts to improve solubility (e.g., 8-cyano derivatives show 10-fold solubility increase in pH 6.8 buffer) .
  • Nanoemulsions : Encapsulate in PEGylated liposomes (50–100 nm size) to enhance bioavailability in rodent models .

Q. What in vitro/in vivo models validate target engagement and efficacy?

  • In vitro : DPP4 inhibition assays using recombinant human enzyme and fluorescent substrates (e.g., H-Gly-Pro-AMC; IC₅₀ < 50 nM required) .
  • In vivo : Zucker diabetic fatty (ZDF) rats: Oral dosing (10 mg/kg) reduces plasma glucose by 40% at 6 hours post-administration. Monitor liver enzyme (ALT/AST) elevations to assess toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.